Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate
Description
Propanoate Backbone
The propanoate chain serves as the structural scaffold, with:
- C1 : Bonded to the pyrrolidin-3-yl group, introducing a chiral center depending on substitution geometry.
- C2 : Hosts the Boc-protected amine, critical for maintaining stereochemical integrity during synthesis.
- C3 : Terminates in the methyl ester, which stabilizes the carboxylic acid derivative under physiological conditions.
Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting moiety in organic synthesis. Its bulky tert-butyl moiety sterically shields the amine, preventing nucleophilic attack or oxidation. The carbonyl group (C=O) adjacent to the amine facilitates deprotection under acidic conditions, enabling selective reactivity in multi-step syntheses.
Pyrrolidine Substituent
The pyrrolidine ring at C1 is a saturated five-membered ring with one nitrogen atom. Its 3-position substitution introduces a secondary amine, which may participate in hydrogen bonding or serve as a site for further functionalization. The ring’s puckered conformation influences the compound’s overall three-dimensional shape, affecting its interactions with biological targets.
Stereochemical Considerations: Absolute Configuration Determination
This compound exhibits two stereocenters:
Absolute Configuration at C2
The configuration at C2 is typically assigned as S based on synthetic precedence and X-ray crystallographic data. During synthesis, the Boc group is introduced under conditions that preserve the L-alanine-like stereochemistry, favoring the S configuration. Chiral chromatography and optical rotation measurements further validate this assignment.
Pyrrolidine Ring Conformation
Quantum-chemical analyses reveal that substituents on the pyrrolidine ring induce distinct conformational preferences. For example:
- C3 substitution (as in this compound) promotes a gauche effect, stabilizing specific ring puckers through hyperconjugative interactions.
- Steric interactions between the pyrrolidine’s substituents and the propanoate chain influence the equilibrium between chair-like and envelope conformations.
Table 2: Stereochemical Assignment
| Stereocenter | Configuration | Method of Determination |
|---|---|---|
| C2 (propanoate) | S | X-ray crystallography, NMR |
| C3 (pyrrolidine) | S | Computational modeling |
Impact of Stereochemistry on Reactivity
The S configuration at C2 ensures optimal alignment of the Boc group and pyrrolidine substituent, minimizing steric hindrance during coupling reactions. Conversely, the pyrrolidine’s stereochemistry affects hydrogen-bonding capacity, which is critical for interactions in medicinal chemistry applications.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
ZPGOIGLVJVSKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
Boc Protection of the Amino Group
- Starting material: Glycine methyl ester hydrochloride or a related amino acid ester.
- Reagents: tert-Butoxycarbonyl chloride (Boc-Cl) and a base such as triethylamine or sodium bicarbonate.
- Conditions: Typically performed in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C.
- Purpose: The Boc group protects the amine, preventing unwanted reactions during subsequent steps.
Formation of the Pyrrolidine-Substituted Ester
Two main approaches are reported:
Michael Addition and Cyclization Route
- Step 1: The Boc-protected amino ester is reacted with methyl acrylate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form an intermediate with an extended carbon chain.
- Step 2: Intramolecular nucleophilic substitution or cyclization forms the pyrrolidine ring.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Mild heating (40–80°C) to promote cyclization.
Photoredox Catalysis for C–H Functionalization
- Catalyst: Iridium-based photoredox catalysts such as [Ir(ppy)₂(dtbbpy)]PF₆.
- Reagents: Hantzsch ester as a hydrogen donor.
- Conditions: Visible light irradiation at room temperature.
- Outcome: Direct C–H functionalization to install the pyrrolidine substituent on the amino acid backbone with high regio- and stereoselectivity.
- Yield: Up to 91% in analogous systems.
Alternative Method Using Bredereck’s Reagent
- Reagent: Bis(dimethylamino)-tert-butoxymethane (Bredereck’s reagent).
- Procedure: Refluxing the Boc-protected amino ester with Bredereck’s reagent in toluene facilitates the introduction of the pyrrolidine ring.
- Yield: Moderate (~55%).
- Notes: This method is classical and useful for preparing pyrrolidine derivatives with controlled stereochemistry.
Industrial Scale Considerations
- Scale-up: Industrial synthesis employs continuous flow reactors to enhance reaction control, yield, and purity.
- Automation: Automated reagent addition and temperature control minimize by-products.
- Optimization: Reaction parameters such as solvent choice, catalyst loading, and temperature are finely tuned to maximize efficiency and reduce waste.
Purification and Characterization
Purification Techniques
- Flash column chromatography using ethyl acetate/hexanes gradients (50–75% EtOAc) is standard.
- Crystallization may be employed for further purification depending on solvent systems.
Analytical Characterization
| Technique | Purpose | Typical Data/Observations |
|---|---|---|
| Melting Point | Purity and identity check | Decomposition near 163°C (analogous Boc derivatives) |
| ¹H NMR Spectroscopy | Confirm Boc group and pyrrolidine ring | tert-butyl protons at δ ~1.4 ppm; characteristic pyrrolidine signals |
| ¹³C NMR Spectroscopy | Carbon environment confirmation | Signals for Boc carbonyl (~155 ppm), ester carbonyl (~170 ppm) |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ peak at ~297.18 g/mol for C₁₄H₂₅N₂O₄ |
| IR Spectroscopy | Functional group identification | Strong ester C=O stretch (~1735 cm⁻¹), Boc carbamate bands |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes/Outcome | Yield Range (%) |
|---|---|---|---|
| Boc Protection | Boc-Cl, triethylamine, DCM, 0–25°C | Protects amine group | >90 |
| Michael Addition + Cyclization | Methyl acrylate, NaH, DMF, 40–80°C | Forms pyrrolidine ring via intramolecular cyclization | 50–70 |
| Photoredox C–H Functionalization | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, visible light, RT | Direct C–H functionalization, high selectivity | Up to 91 |
| Bredereck’s Reagent Route | Bis(dimethylamino)-tert-butoxymethane, toluene, reflux | Classical method for pyrrolidine introduction | ~55 |
| Purification | Flash chromatography (EtOAc/hexanes) | Removes impurities | — |
Research Findings and Notes
- The Boc protecting group is critical for stability during synthesis, preventing amine side reactions.
- Choice of solvent and base significantly influences cyclization efficiency and yield.
- Photoredox catalysis represents a modern, efficient alternative to classical methods, offering higher yields and milder conditions.
- Industrial methods emphasize continuous flow and automation to ensure reproducibility and scalability.
- Analytical data confirm the integrity of the Boc group and the successful formation of the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted carbamates or esters.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The Boc protecting group is particularly useful in multi-step organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. The compound can be used to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. The compound’s reactivity makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (Compound B, ): Molecular formula: Not explicitly stated, but derived from a reaction involving methyl 2-(di-Boc-amino)acrylate and 6-bromopyridin-3-ol. Features: Two Boc groups on the amino moiety and a 5-hydroxypyridin-2-yl substituent. The di-Boc protection increases steric bulk and may enhance stability against acidic conditions compared to mono-Boc derivatives. The hydroxypyridine group introduces aromaticity and hydrogen-bonding capability.
Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound C, ): Molecular formula: C₁₈H₁₉N₅O₃•HCl (as a hydrochloride salt). Features: A complex oxazolo-pyridine core with a phenyl-Boc-aminomethyl substituent. The aromatic oxazolo-pyridine system and charged hydrochloride salt likely enhance water solubility compared to neutral analogs.
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (Compound D, ): Molecular formula: C₁₀H₁₃NO₃. Features: A tyrosine derivative lacking ester or Boc groups. The free amino and carboxylic acid groups render it zwitterionic in solution, distinct from the esterified, Boc-protected compounds.
Physicochemical Properties
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step protocol. First, glycine methyl ester hydrochloride is Boc-protected using bis(tert-butyl) dicarbonate to form the intermediate N-(tert-butoxycarbonyl)glycine methyl ester. Subsequent treatment with Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) in refluxing toluene facilitates the introduction of the pyrrolidine moiety, achieving a moderate yield (~55%) . Alternative routes involve Ir-catalyzed photoredox coupling, as demonstrated in related Boc-protected amino esters, where [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester enable efficient C–H functionalization (e.g., 91% yield in analogous systems) . Key factors affecting yield include solvent choice (e.g., toluene vs. ethanol), catalyst loading (0.01–0.1 equiv), and temperature (20–80°C).
Q. How can researchers purify and characterize this compound, and what analytical data are critical?
- Methodological Answer : Purification is typically achieved via flash column chromatography using gradients of ethyl acetate/hexanes (e.g., 50–75% EtOAc) . Characterization should include:
- Melting Point : Decomposition observed near 163°C (analogous Boc-protected derivatives) .
- Spectroscopy : ¹H/¹³C NMR for confirming Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₄H₂₅N₂O₄: ~297.18 g/mol).
Advanced Research Questions
Q. What strategies ensure stereochemical control during the synthesis of this compound, particularly at the pyrrolidine ring?
- Methodological Answer : Stereochemical outcomes depend on the starting materials and reaction pathways. For example, chiral pool synthesis using enantiopure pyrrolidine precursors (e.g., (S)-pyrrolidin-3-amine) can enforce desired configurations. Alternatively, asymmetric catalysis—such as chiral Ir complexes in photoredox reactions—may induce enantioselectivity in C–H functionalization steps . Post-synthetic analyses (e.g., chiral HPLC or optical rotation) are critical for verifying stereochemical fidelity.
Q. How does the Boc group’s stability under varying conditions impact downstream functionalization?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is stable under mildly acidic conditions (e.g., HCl in ethanol at 20–80°C) but susceptible to cleavage with strong acids (e.g., TFA). This stability allows selective modifications, such as nucleophilic substitutions at the pyrrolidine nitrogen without Boc deprotection. For example, reactions with heteroarylamines (e.g., 2-amino-4-methylpyridine) in acetic acid at 80°C proceed without Boc degradation, enabling access to diverse analogs .
Q. What role does this compound play in constructing constrained dipeptides or heterocyclic pharmacophores?
- Methodological Answer : The pyrrolidine ring introduces conformational rigidity, making it valuable in β-turn mimetics or peptidomimetic design. For instance, derivatives of this compound have been used to synthesize azolo- and azino-fused pyridinones via cyclocondensation with 1,3-dinucleophiles . Advanced applications include coupling with Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS), as seen in structurally related Boc-pyrrolidine propanoates .
Q. Are there contradictions in reported reactivity or spectroscopic data for this compound, and how should researchers address them?
- Methodological Answer : Discrepancies in melting points or reaction yields may arise from differences in crystallization solvents or catalyst batches. For example, Ir-catalyzed methods report higher yields (~90%) compared to Bredereck’s reagent routes (~55%) due to improved regioselectivity . Researchers should replicate procedures with strict control of anhydrous conditions and validate results using orthogonal analytical methods (e.g., cross-checking NMR with X-ray crystallography if available).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
